molecular formula C10H13ClN2 B2834810 2-(2-Chlorophenyl)piperazine CAS No. 793614-34-3

2-(2-Chlorophenyl)piperazine

Cat. No.: B2834810
CAS No.: 793614-34-3
M. Wt: 196.68
InChI Key: JBRNEAZTLHDKBX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine class, offered as a high-purity research standard for scientific investigation. As an analogue of meta-chlorophenylpiperazine (mCPP), a compound with known activity on the serotonergic system , this ortho-chloro isomer is of significant interest in basic pharmacological research for studying receptor binding profiles and functional activity . Compounds within this class often act on various serotonin receptors, such as 5-HT2C, and may also interact with serotonin and norepinephrine transporters, though the specific profile of this compound should be empirically determined . Researchers utilize this chemical as a critical tool for method development and validation in analytical chemistry, particularly in chromatographic studies . It may also serve as a key intermediate in organic synthesis for the preparation of more complex molecules for research purposes . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRNEAZTLHDKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793614-34-3
Record name 2-(2-chlorophenyl)piperazine
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Synthetic Methodologies and Chemical Transformations of 2 2 Chlorophenyl Piperazine

Direct Synthesis of 2-(2-Chlorophenyl)piperazine

The creation of the this compound scaffold can be achieved through several established chemical reactions. These methods often involve the formation of the piperazine (B1678402) ring by reacting a substituted aniline (B41778) with a bis(2-haloethyl)amine derivative.

Established Reaction Pathways

A common route for synthesizing phenylpiperazines involves the reaction of an appropriately substituted aniline with a bis(2-chloroethyl)amine (B1207034). For instance, the synthesis of the related 1-(3-chlorophenyl)piperazine (B195711) is achieved by reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)methylamine hydrochloride. google.com A similar strategy can be envisioned for the synthesis of this compound, likely starting from 2-chloroaniline. Another general method for creating arylpiperazines is the palladium-catalyzed amination of aryl chlorides, which offers an efficient route to these structures under aerobic conditions. organic-chemistry.org The reaction of piperazine with m-dichlorobenzene is also a known method for producing chlorophenylpiperazine (B10847632) isomers. europa.eu

Furthermore, a multi-step synthesis can be employed, starting from diethanolamine (B148213). This involves reacting diethanolamine with thionyl chloride to produce bis(2-chloroethyl)methylamine hydrochloride, which is then reacted with an aniline derivative. google.com

Precursors and Intermediate Compounds in Synthesis

The synthesis of this compound and its derivatives relies on key precursors and the formation of specific intermediates.

Key Precursors:

2-Chloroaniline: This is a fundamental starting material for introducing the 2-chlorophenyl group onto the piperazine ring. google.comeuropa.eu

Piperazine: The pre-formed piperazine ring can be directly arylated. organic-chemistry.orgvulcanchem.com

Diethanolamine: This can serve as a precursor to the bis(2-chloroethyl)amine reagent required for ring formation. google.comeuropa.eu

Bis(2-chloroethyl)amine: This reagent is crucial for constructing the piperazine ring through cyclization with an aniline. europa.euvulcanchem.com

Intermediate Compounds:

Bis(2-chloroethyl)methylamine hydrochloride: Formed from the reaction of diethanolamine and thionyl chloride, this intermediate is then reacted with the aniline. google.com

N-Boc-piperazines: The use of a tert-butyloxycarbonyl (Boc) protecting group on a piperazine nitrogen allows for controlled reactions and can be a key intermediate in more complex syntheses. mdpi.com

1-(3-chlorophenyl)piperazine hydrochloride: This salt is an example of an intermediate formed during a multi-step synthesis before further functionalization. google.com

Derivatization Strategies and Analog Synthesis of this compound

The this compound core is a versatile scaffold for the synthesis of a wide array of derivatives. The presence of a secondary amine in the piperazine ring provides a reactive site for various chemical modifications.

N-Substitution Reactions on the Piperazine Moiety

The secondary amine of the piperazine ring is a nucleophilic center, readily undergoing N-substitution reactions. This allows for the introduction of a wide variety of functional groups, significantly altering the molecule's properties.

Common N-substitution strategies include:

Alkylation: Reaction with alkyl halides introduces alkyl chains.

Acylation: Reaction with acyl chlorides or anhydrides forms amides.

Reaction with Isocyanates and Isothiocyanates: This leads to the formation of urea (B33335) and thiourea (B124793) derivatives, respectively. For example, 1-benzhydryl-1,4-diazepane has been reacted with 2-chlorophenyl isothiocyanate to produce a carbothioamide derivative. scirp.org

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent forms N-alkylated products. ambeed.com

A specific example of derivatization involves the reaction of 2-chlorophenylpiperazine with tert-butyl chloroformate to yield tert-butyl this compound-1-carboxylate. evitachem.com This reaction is typically performed in an organic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) with a base such as triethylamine. evitachem.com Another example is the reaction of 1-(3-nitropyridin-2-yl)piperazine (B1350711) with 2-chloro-N-arylacetamides to create more complex hybrid molecules. nih.gov

Table 1: Examples of N-Substitution Reactions on Piperazine Derivatives
Reactant 1Reactant 2Product TypeReaction Conditions
2-Chlorophenylpiperazinetert-Butyl chloroformateCarbamateDichloromethane, Triethylamine
1-Benzhydryl-1,4-diazepane2-Chlorophenyl isothiocyanateCarbothioamideDichloromethane, Triethylamine scirp.org
1-(3-Nitropyridin-2-yl)piperazine2-Chloro-N-arylacetamideN-Arylacetamide derivativePotassium carbonate, Acetonitrile, Reflux nih.gov

Targeted Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of this compound is often guided by the desire to create molecules with specific properties. This can involve multi-step synthetic sequences to build complex architectures.

For instance, the synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine can be achieved by reacting 1-(2-chlorophenyl)piperazine (B141456) with 1-sulfanyl-2,4-dimethyl-benzene. googleapis.com Another complex derivative, 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide, is synthesized in a multi-step process. vulcanchem.com This involves first coupling 4,6-dichloropyrimidine (B16783) with 1H-1,2,4-triazole, followed by the substitution of a chloro group with piperazine, and finally, the reaction of the piperazine's secondary amine with 2-chlorophenyl isocyanate. vulcanchem.com

The synthesis of piperazine-containing dihydrofuran molecules has also been reported, starting from diacyl and alkyl-acylpiperazine derivatives which undergo a Mn(OAc)3 mediated oxidative radical cyclization. nih.gov

Table 2: Examples of Targeted Synthesis of Functionalized Derivatives
Target DerivativeKey Synthetic StepPrecursors
1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazineNucleophilic aromatic substitution1-(2-Chlorophenyl)piperazine, 1-Sulfanyl-2,4-dimethyl-benzene googleapis.com
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperazine-1-carboxamideMulti-step sequence including nucleophilic aromatic substitution and reaction with isocyanate4,6-Dichloropyrimidine, 1H-1,2,4-triazole, Piperazine, 2-Chlorophenyl isocyanate vulcanchem.com
Piperazine-dihydrofuran compoundsMn(OAc)3 mediated oxidative radical cyclizationUnsaturated diacyl and alkyl-acyl piperazine derivatives, 1,3-dicarbonyl compounds nih.gov

Considerations for Eco-friendly Synthetic Approaches in Piperazine Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of piperazine derivatives to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One eco-friendly strategy is the use of microwave-assisted synthesis, which can drastically reduce reaction times and improve yields. derpharmachemica.comderpharmachemica.com For example, the synthesis of piperazine-substituted Schiff bases has been successfully achieved using microwave irradiation. derpharmachemica.comderpharmachemica.com

Another green approach involves the use of photoredox catalysis. mdpi.com This method can utilize purely organic photocatalysts, avoiding the need for toxic and costly heavy metals. mdpi.com Such reactions can often be transitioned from batch to continuous flow conditions, further enhancing their sustainability. mdpi.com The use of piperazine itself as a solvent in palladium-catalyzed aminations of aryl chlorides is another cost-effective and environmentally friendly approach. organic-chemistry.org

Furthermore, the development of heterogeneous catalysts, such as piperazine immobilized on nano-ZnO-sulfuric acid, offers a powerful and reusable catalytic system for the synthesis of benzothiazole (B30560) and benzimidazole (B57391) derivatives, promoting a more sustainable chemical process. dntb.gov.ua

Pharmacological Profile and Molecular Mechanisms of Action

Serotonergic System Modulation by 2-(2-Chlorophenyl)piperazine and its Derivatives

The compound this compound, also known as o-Chlorophenylpiperazine (oCPP), and its related derivatives represent a significant class of psychoactive substances that exert considerable influence over the serotonergic system. Their pharmacological actions are complex, involving direct interactions with a variety of serotonin (B10506) (5-HT) receptor subtypes, as well as effects on serotonin transport mechanisms. The specific substitution pattern on the phenyl ring, such as the ortho-chloro substitution in this compound versus the meta-chloro substitution in its well-studied isomer 1-(3-chlorophenyl)piperazine (B195711) (mCPP), dictates the affinity and functional activity at these targets.

This compound and its derivatives exhibit a broad affinity profile across multiple serotonin receptors. Research indicates that these compounds can act as both agonists and antagonists at different 5-HT receptor subtypes, contributing to their complex pharmacological effects. For example, 1-(2-Chlorophenyl)piperazine (B141456) hydrochloride has been shown to bind with high affinity to the 5-HT1A receptor. biosynth.com Derivatives have also been synthesized to target specific receptors; one such derivative, 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, demonstrated excellent activity at 5-HT1A receptors with a Ki value of 0.57 nM. semanticscholar.org

The related compound, mCPP, a major metabolite of the antidepressant trazodone (B27368), has been extensively studied. nih.govwikipedia.org It displays agonist or partial agonist activity at 5-HT2C and 5-HT2B receptors, with some activity also noted at 5-HT1 and 5-HT2A receptors. ncats.io The antidepressant drug trazodone itself, which contains the 3-chlorophenylpiperazine moiety, acts primarily as a 5-HT2A receptor antagonist. nih.govscholarsresearchlibrary.com This dual activity—antagonism at some receptors and agonism at others—is a hallmark of this class of compounds.

The agonistic activity of phenylpiperazine derivatives is particularly prominent at the 5-HT2C receptor. The prototypical compound for this effect is mCPP, which is considered a 5-HT2C receptor agonist. ebi.ac.uknih.gov This interaction is believed to mediate several of its behavioral effects. nih.gov Functional characterization studies using recombinant human receptors have confirmed mCPP's agonist activity at 5-HT2C receptors, with a reported pEC50 value of 7.09. The stimulation of 5-HT2C receptors by mCPP has been shown to activate non-dopaminergic neurons in brain regions like the substantia nigra pars reticulata and the ventral tegmental area. biologists.com

In contrast to their agonist effects at some receptors, these compounds also exhibit potent antagonism at others. Notably, 1-(2-Chlorophenyl)piperazine hydrochloride has been identified as an antagonist of 5-HT2C receptors. biosynth.com The therapeutic effects of related drugs like trazodone are largely attributed to their potent antagonist activity at 5-HT2A receptors. scholarsresearchlibrary.com The stimulus effects of mCPP in animal models are concluded to be mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors, highlighting a mixed pharmacological profile. nih.gov The development of selective 5-HT2C receptor antagonists is an active area of research for anxiety disorders, spurred by the observation that 5-HT2C receptor hyperfunction may be involved in anxiety. ebi.ac.uk

Beyond direct receptor interaction, phenylpiperazine derivatives also modulate serotonergic transmission by affecting the serotonin transporter (SERT). Trazodone, for instance, is known to inhibit the reuptake of serotonin, although its affinity for SERT is considerably lower than that of selective serotonin reuptake inhibitors (SSRIs). scholarsresearchlibrary.com Its active metabolite, mCPP, acts as a serotonin-releasing agent, a mechanism it shares with compounds like fenfluramine. wikipedia.org In vivo microdialysis studies in rats have demonstrated that mCPP is potent in stimulating the acute release of serotonin. However, research suggests that acute serotonin release by itself may not be the sole factor responsible for the long-term effects observed with some serotonin-releasing drugs.

Serotonin Receptor Affinity and Selectivity Profile

Agonistic Activities (e.g., 5-HT2C)

Interactions with Other Neurotransmitter Systems

The pharmacological reach of this compound and its analogues extends beyond the serotonergic system, with notable interactions with other key neurotransmitter systems, particularly the GABAergic system.

Dopaminergic System Interactions (e.g., reuptake inhibition, release promotion)

Direct research detailing the specific interactions of this compound (oCPP) with the dopaminergic system, such as dopamine (B1211576) reuptake inhibition or release promotion, is limited in the available scientific literature. However, the broader class of phenylpiperazine derivatives has been a subject of investigation for its potential effects on dopamine receptors.

For instance, complex derivatives incorporating the piperazine (B1678402) scaffold have shown affinity for dopamine receptors. One such compound, LQFM018, which features a piperazine core, demonstrated affinity for the dopamine D4 receptor with a Ki value of 0.26 μM. nih.gov Another derivative, 1-[(2-Chlorophenyl)phenylmethyl]piperazine, which contains the oCPP structure, has been suggested to have potential antipsychotic properties through its action on dopamine receptors. In contrast, many phenylpiperazines, such as mCPP and TFMPP, are recognized primarily for their potent serotonergic activity with little direct impact on the dopaminergic system. smw.ch The antipsychotic drug clozapine, an analog of which was the basis for the synthesis of the D4-affine compound LQFM018, also contains a piperazine moiety. nih.gov These findings indicate that while the basic piperazine structure is a versatile scaffold for developing dopamine receptor ligands, the specific activity of oCPP itself requires further direct investigation. nih.govnih.gov

Noradrenergic System Interactions

Specific data on the direct interaction of this compound with the noradrenergic system, including norepinephrine (B1679862) reuptake or release, are not extensively documented. Phenylpiperazines are known to interact with various monoaminergic systems, but the focus has often been on serotonergic and, to a lesser extent, dopaminergic pathways. smw.chgoogle.com

To provide context within the broader class of compounds, the related substance 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), a derivative of the meta-isomer mCPP, has been shown to have a relatively low affinity for the norepinephrine transporter (NET), with a reported dissociation constant (Ki) of 1107 nM. wikipedia.org This suggests that not all chlorophenylpiperazine (B10847632) derivatives have potent effects on noradrenergic reuptake. The neuropharmacological effects of substances that do impact the noradrenergic system are often associated with changes in arousal, drive, and mood. google.com

Adrenergic Receptor Affinity (e.g., α1-adrenergic, α2-adrenergic)

The piperazine class of compounds has demonstrated notable affinity for adrenergic receptors. Derivatives of this compound have been specifically identified as having a high affinity for α1-adrenergic receptors. google.com This suggests that the oCPP structure is conducive to binding at this receptor subtype.

For comparison, the positional isomer meta-chlorophenylpiperazine (mCPP) has been studied for its affinity at both α1- and α2-adrenergic receptors in human brain tissue. These studies show that mCPP is more potent at α2-adrenergic receptors than at α1- or β-adrenergic receptors. nih.gov The affinity of mCPP for various neurotransmitter receptors is detailed in the table below.

Binding Affinity of meta-Chlorophenylpiperazine (mCPP) at Adrenergic Receptors nih.gov
ReceptorIC50 (nM)
α1-Adrenergic>2500
α2-Adrenergic570
β-Adrenergic>10,000

The data indicates that while mCPP has a moderate affinity for the α2-adrenergic receptor, its affinity for the α1 subtype is considerably lower. nih.gov The demonstrated high affinity of oCPP derivatives for the α1-receptor suggests a significant difference in the pharmacodynamic profile between the two isomers. google.com

Histamine (B1213489) Receptor Affinity (e.g., H1, H4)

The piperazine scaffold is a common feature in many compounds targeting histamine receptors. ijrrjournal.com Specifically, a derivative of oCPP, 1-[(2-Chlorophenyl)phenylmethyl]piperazine, has been identified as an antagonist at histamine H1 receptors. This finding aligns with broader research indicating that piperazine-containing structures are key pharmacophores for H1 receptor antagonists, such as Cetirizine. ijrrjournal.com

The versatility of the piperazine moiety allows for interactions with multiple histamine receptor subtypes. Research into various piperazine and piperidine (B6355638) derivatives has revealed compounds with affinities for H1, H2, H3, and H4 receptors. ugr.espolimi.it The development of dual ligands for H1 and H4 receptors has also involved aminopyrimidine structures featuring a piperazine side chain, highlighting its importance for binding. researchgate.net Below is a table showing the histamine receptor affinity for a selective piperazine derivative, demonstrating the potential of this chemical class to interact with these targets.

Histamine Receptor Selectivity of a Lead Piperazine Derivative (Compound 11 from a study) polimi.it
Receptor SubtypeBinding Affinity (Ki, nM)
Human H1R>10,000
Human H2R>100,000
Human H3R6.2
Human H4R>10,000

Note: The compound in the table is a selective H3R antagonist and is presented to illustrate the potential of the piperazine scaffold, it is not oCPP.

Broader Pharmacodynamic Implications in Neuropharmacology

The most significant pharmacodynamic characteristic of this compound (oCPP) that distinguishes it from its isomers is its activity as a 5-HT2C receptor antagonist. tandfonline.com This is in stark contrast to meta-chlorophenylpiperazine (mCPP), which is a known agonist at the 5-HT2C receptor. europa.eu This opposing action at a key serotonin receptor subtype implies that oCPP would likely have substantially different neuropharmacological and behavioral effects.

The 5-HT2C receptor plays a crucial role in modulating the release of other neurotransmitters, particularly dopamine and norepinephrine. By acting as an antagonist, oCPP could potentially lead to an increase in the release of these catecholamines in brain regions such as the prefrontal cortex, which is a mechanism of action shared by some antidepressant and anxiolytic medications.

The effects of mCPP are often described as unpleasant, including anxiety, dysphoria, and panic attacks, which are consistent with its agonist activity at 5-HT2C receptors. nih.govwikipedia.org Given that oCPP is an antagonist at this same receptor, it is unlikely to produce these same effects. tandfonline.com Instead, its profile as a 5-HT2C antagonist, combined with potential activity at α1-adrenergic and H1 histamine receptors, suggests a complex profile that could be relevant for investigating novel therapeutic agents for psychiatric disorders. google.com

Pharmacokinetic Studies and Metabolic Fate

Absorption and Distribution Characteristics

Following oral administration, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), a related isomer of 2-(2-chlorophenyl)piperazine, exhibits a wide variation in peak blood levels and bioavailability. The physiological and subjective effects of mCPP typically reach their peak 1 to 2 hours after oral intake and can persist for 4 to 8 hours. europa.eu The elimination half-life of mCPP ranges from 2.6 to 6.1 hours in healthy male volunteers. europa.eu

Arylpiperazine derivatives, in general, undergo extensive distribution into tissues, including the brain, which is a primary target for many of these compounds. drugbank.com The concentration of these metabolites in the brain and blood can vary, being either higher or lower than the parent drug. drugbank.com At a steady state, the ratio of the 1-aryl-piperazine metabolite to the parent drug shows significant variability among individuals, even when administered the same dosage. This is attributed to individual differences in the expression and activity of metabolic enzymes like CYP3A4 and CYP2D6. drugbank.com

Biotransformation Pathways

The metabolism of chlorophenylpiperazine (B10847632) isomers and their parent compounds is a complex process involving multiple enzymatic pathways.

Role of Cytochrome P450 Enzymes in Metabolism (e.g., CYP3A4, CYP2D6)

The cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2D6, plays a pivotal role in the biotransformation of arylpiperazine derivatives. drugbank.com For instance, trazodone (B27368), a well-known antidepressant, is metabolized by CYP3A4 to its active metabolite, m-chlorophenylpiperazine (mCPP). ageb.beicdst.org Studies have shown a significant correlation between CYP3A4 activity and the formation of mCPP from trazodone. icdst.org The CYP3A4 inhibitor ketoconazole (B1673606) has been found to inhibit the formation of mCPP in a concentration-dependent manner. icdst.org

Subsequently, mCPP is further metabolized primarily by CYP2D6 through hydroxylation. ageb.bewikipedia.org The metabolism of other piperazine (B1678402) analogs, such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), also involves CYP2D6, CYP1A2, and CYP3A4. researchgate.netcapes.gov.br It is important to note that genetic polymorphisms in these CYP enzymes can lead to inter-individual differences in metabolism. europa.euageb.be

Identification and Characterization of Metabolites

The metabolism of mCPP is extensive and results in several metabolites. In rats, the main metabolic pathways are hydroxylation of the aromatic ring and degradation of the piperazine ring. europa.euoup.comnih.gov This leads to the formation of two isomers of hydroxy-mCPP, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline (B41212), and two isomers of hydroxy-3-chloroaniline. oup.comnih.gov A known human metabolite of 1-(3-chlorophenyl)piperazine is 2-chloro-4-(piperazin-1-yl)phenol. nih.gov

Similarly, the metabolism of etoperidone, another arylpiperazine derivative, yields multiple metabolites. In vitro studies identified ten metabolites, with the primary pathways being alkyl hydroxylation, phenyl hydroxylation, and N-dealkylation to form mCPP. nih.gov

The following table summarizes the identified metabolites of mCPP in rat urine studies:

Metabolite NameMethod of Formation
Hydroxy-mCPP (two isomers)Hydroxylation of the aromatic ring
N-(3-chlorophenyl)ethylenediamineDegradation of the piperazine ring
3-chloroanilineDegradation of the piperazine ring
Hydroxy-3-chloroaniline (two isomers)Degradation of the piperazine ring
N-acetyl-hydroxy-3-chloroaniline (isomers)Acetylation of aniline (B41778) derivatives
N-acetyl-3-chloroanilineAcetylation of aniline derivatives
Data sourced from studies on rat urine. oup.comnih.gov

Phase II Metabolic Reactions

Following Phase I metabolism, the resulting metabolites often undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. researchgate.net For mCPP, the hydroxylated metabolites are partly excreted as glucuronide and/or sulfate (B86663) conjugates. europa.euoup.comnih.gov Similarly, the aniline derivatives formed from the degradation of the piperazine ring can be partially acetylated. oup.comnih.gov In studies with benzylpiperazine, the hydroxy-metabolites are also excreted as glucuronic and/or sulphuric acid conjugates in urine. europa.eu

Excretion Profiles

The primary route of excretion for this compound and its analogs is through the urine. wikipedia.org The metabolites, particularly the hydroxylated and conjugated forms, are eliminated from the body via this pathway. For instance, after administration of mCPP in rats, the various metabolites, including hydroxylated forms and their glucuronide/sulfate conjugates, are found in the urine. europa.euoup.comnih.gov

Research on Pharmacokinetic Drug-Drug Interactions

Given that multiple drugs share the same metabolic pathways involving CYP enzymes, there is a significant potential for drug-drug interactions. The co-administration of drugs that are substrates, inducers, or inhibitors of CYP3A4 and CYP2D6 can alter the metabolism of this compound and its parent compounds. ageb.beicdst.org

For example, co-administration of a CYP2D6 inhibitor can increase the concentration of both the parent drug (like trazodone) and its metabolite, mCPP. wikipedia.org Escitalopram, a weak CYP2D6 inhibitor, may alter the concentration of mCPP. ageb.be Conversely, carbamazepine, a CYP3A4 inducer, can decrease the plasma concentrations of both trazodone and mCPP. icdst.org

Furthermore, piperazine analogs themselves can inhibit CYP enzymes. Studies have shown that various phenylpiperazines, including chlorophenylpiperazine, have significant inhibitory effects on CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.netcapes.gov.br This indicates a potential for these compounds to affect the metabolism of other co-administered drugs.

The following table outlines the potential interactions of piperazine compounds with CYP enzymes:

Piperazine Compound/AnalogInteracting CYP EnzymesEffect
TrazodoneCYP3A4Substrate (metabolized to mCPP)
m-Chlorophenylpiperazine (mCPP)CYP2D6Substrate (undergoes hydroxylation)
Benzylpiperazine (BZP)CYP2D6, CYP1A2, CYP3A4Substrate and Inhibitor
Trifluoromethylphenylpiperazine (TFMPP)CYP2D6, CYP1A2, CYP3A4Substrate and Inhibitor
ChlorophenylpiperazineCYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9Inhibitor
Data compiled from multiple research sources. ageb.beicdst.orgwikipedia.orgresearchgate.netcapes.gov.br

Preclinical Efficacy Investigations and Therapeutic Potential of 2 2 Chlorophenyl Piperazine and Its Derivatives

In Vitro Pharmacological Evaluations

Ligand Binding Assays and Functional Receptor Studies

The therapeutic potential of 2-(2-Chlorophenyl)piperazine and its derivatives is significantly linked to their interactions with various neurotransmitter receptors. Ligand binding assays are crucial in determining the affinity of these compounds for specific receptor subtypes, providing insights into their pharmacological profiles.

Derivatives of this compound have been shown to possess notable affinity for serotonin (B10506) and dopamine (B1211576) receptors, which are key targets in the treatment of central nervous system disorders. researchgate.net For instance, studies on arylpiperazine derivatives have demonstrated their ability to bind to dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. tandfonline.comresearchgate.net The affinity for these receptors is a critical factor in the potential antipsychotic, antidepressant, and anxiolytic effects of these compounds. researchgate.net

In competitive radioligand binding assays, certain derivatives have shown significant inhibition of radioligand binding to human cloned D2, 5-HT1A, and 5-HT2A receptors, indicating a direct interaction. tandfonline.comresearchgate.net The substitution pattern on the phenyl ring of the piperazine (B1678402) moiety plays a crucial role in modulating the binding affinity. For example, introducing a substituent at the ortho position of the phenyl ring has been found to be a favorable modification for enhancing binding to the dopamine D2 receptor. tandfonline.com

Functional assays further characterize the nature of this interaction, determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For example, some phenylpiperazine derivatives have been identified as full antagonists at 5-HT1A and 5-HT7 receptors. plos.org The dual antagonism of these receptors is a promising strategy for developing novel antidepressant and anxiolytic agents. plos.org

The affinity of these compounds is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. For example, a novel piperazine-containing compound, LQFM018, demonstrated a significant affinity for the dopamine D4 receptor with a Ki value of 0.26 μM. nih.gov

It is the multi-target profile of many of these derivatives, interacting with multiple receptor subtypes, that suggests their potential for broad therapeutic applications in complex psychiatric disorders like schizophrenia. tandfonline.comresearchgate.net

Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives

Compound/DerivativeReceptor Target(s)Affinity (Ki/IC50)Reference
LQFM018Dopamine D4Ki = 0.26 μM nih.gov
HBK-145-HT1A, 5-HT7, 5-HT2, α1-adrenergic, D2-dopamineHigh to moderate affinity plos.org
HBK-155-HT1A, 5-HT7, 5-HT2, α1-adrenergic, D2-dopamineHigh to moderate affinity plos.org
D2AAK3 DerivativesD2, 5-HT1A, 5-HT2AVaried affinities based on substitution tandfonline.comresearchgate.net
[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol5-HT1AKi = 120 nM vulcanchem.com

Enzyme Inhibition Assays

Beyond receptor binding, the therapeutic potential of this compound and its derivatives can also be attributed to their ability to inhibit specific enzymes. Enzyme inhibition assays are employed to quantify the inhibitory potency of these compounds against various enzymatic targets, which can be relevant to a range of diseases.

One area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.orgmdpi.com Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. acs.org Certain ferulic acid-piperazine derivatives have been synthesized and evaluated for their anticholinesterase activity. acs.org For instance, compound 13a, a ferulic acid-piperazine derivative, exhibited promising inhibitory activity against both AChE (IC50 = 0.59 ± 0.19 μM) and BChE (IC50 = 5.02 ± 0.14 μM). acs.org The structure-activity relationship studies revealed that the nature and position of substituents on the phenyl ring significantly influence the inhibitory potency. acs.org

Another important enzymatic target is the 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway. nih.gov Inhibition of DHCR7 can lead to an accumulation of 7-dehydrocholesterol (7-DHC). nih.gov Notably, the atypical antipsychotic aripiprazole (B633) and its structural analog cariprazine (B1246890), which contain a dichlorophenyl piperazine moiety, have been identified as potent inhibitors of DHCR7. nih.gov The core substructure, 1-(2,3-di-chlorophenyl) piperazine (2,3-DCPP), has been shown to have comparable activity to cariprazine in inhibiting DHCR7. nih.gov

Furthermore, some piperazine-chalcone hybrids have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, an important target in cancer therapy. tandfonline.com The inhibitory activity of these compounds against VEGFR-2 was evaluated using an ELISA-based assay, with some derivatives showing IC50 values in the sub-micromolar range. tandfonline.com For example, compound Ve demonstrated a potent VEGFR-2 inhibitory activity with an IC50 of 0.57 μM, which is comparable to the reference drug Sorafenib (IC50 = 0.51 μM). tandfonline.com

These findings highlight the diverse enzymatic inhibitory potential of this compound derivatives, suggesting their applicability in a variety of therapeutic areas beyond central nervous system disorders.

Table 2: Enzyme Inhibitory Activity of Selected Piperazine Derivatives

Compound/DerivativeEnzyme TargetInhibitory Concentration (IC50)Reference
Ferulic acid-piperazine derivative 13aAcetylcholinesterase (AChE)0.59 ± 0.19 μM acs.org
Ferulic acid-piperazine derivative 13aButyrylcholinesterase (BChE)5.02 ± 0.14 μM acs.org
1-(2,3-di-chlorophenyl) piperazine (2,3-DCPP)7-dehydrocholesterol reductase (DHCR7)Comparable to cariprazine nih.gov
Piperazine-chalcone hybrid VeVEGFR-2 Kinase0.57 μM tandfonline.com

Cellular Assays (e.g., cytotoxicity, membrane damage studies)

Cellular assays are fundamental in the preclinical evaluation of this compound and its derivatives to assess their effects on cell viability, proliferation, and membrane integrity. These studies provide crucial information on the potential cytotoxicity of the compounds and can offer insights into their mechanisms of action at the cellular level.

Cytotoxicity studies are often conducted on various cell lines, including cancer cells and normal cells, to determine the therapeutic index of potential drug candidates. For instance, a novel piperazine-containing compound, LQFM018, exhibited concentration- and time-dependent cytotoxicity in K562 leukemic cells. nih.gov The IC50 values, as determined by the trypan blue and MTT assays, decreased over time, indicating a progressive cytotoxic effect. nih.gov Specifically, the IC50 values for the MTT assay were 427 μM, 259 μM, and 50 μM at 24, 48, and 72 hours, respectively. nih.gov This compound also induced an increase in lactate (B86563) dehydrogenase (LDH) release, suggesting cell membrane damage. nih.gov

Further investigation into the mode of cell death revealed that LQFM018 triggered necrotic morphologies in K562 cells, characterized by significant cell membrane rupture, as confirmed by Annexin V/propidium iodide double-staining. nih.gov The compound also caused mitochondrial disturbances, including a loss of mitochondrial membrane potential (ΔΨm) and an increase in reactive oxygen species (ROS) production. nih.gov

In contrast, some piperazine derivatives have been designed to have minimal cytotoxicity. A series of 1-(2-hydroxyethyl)piperazine derivatives were evaluated for their cytotoxicity across a panel of human cell lines. rsc.org Most of the newly synthesized compounds demonstrated lower toxicity compared to the reference compound WR1065. rsc.org

The antiproliferative activity of piperazine-substituted pyranopyridines has also been investigated. mdpi.com Several of these compounds showed activity against various cancer cell lines at micromolar and submicromolar concentrations. mdpi.com The mechanism of cytotoxicity was found to involve the induction of apoptosis but was not mediated by the ERK1/2 pathway or oxidative stress. mdpi.com

These cellular assays are essential for selecting promising lead compounds for further development, ensuring a balance between therapeutic efficacy and cellular toxicity.

Table 3: Cytotoxicity of a Piperazine Derivative (LQFM018) in K562 Cells

AssayTime PointIC50 (μM)Reference
Trypan Blue24h399 nih.gov
Trypan Blue48h242 nih.gov
Trypan Blue72h119 nih.gov
MTT24h427 nih.gov
MTT48h259 nih.gov
MTT72h50 nih.gov

In Vivo Studies in Animal Models

Central Nervous System Applications

The anxiolytic potential of this compound and its derivatives has been extensively investigated in various animal models of anxiety. These studies are crucial for translating the in vitro pharmacological findings into in vivo efficacy.

The elevated plus-maze (EPM) test is a widely used model to assess anxiety-like behavior in rodents. ijpsdronline.commdpi.com An increase in the time spent and the number of entries into the open arms of the maze is indicative of an anxiolytic effect. mdpi.com Several new arylpiperazine derivatives have demonstrated anxiolytic-like effects in the EPM test. For example, compounds 4p and 3o, N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide respectively, showed significant anxiolytic activity. nih.gov The mechanism of action for these compounds is suggested to involve direct 5-HT1A receptor participation and indirect involvement of the GABAergic system. nih.gov

Another animal model used to evaluate anxiolytic activity is the four-plate test in mice. plos.org In this test, two phenylpiperazine derivatives, HBK-14 and HBK-15, demonstrated anxiolytic-like properties. plos.org The anxiolytic-like actions of these compounds were also linked to the serotonergic system, particularly the 5-HT1A receptor. plos.org

The hole-board apparatus is another model used to assess anxiety in mice, where an increase in the number of head pokes is associated with anxiolytic activity. ijpsdronline.com Derivatives of 2-(substituted aryl)piperazine-3-phenyl-4(3H)-quinazolinone have shown significant antianxiety activity in this model. ijpsdronline.com

Furthermore, the social interaction test in rats has been used to demonstrate the anxiolytic effects of compounds that block 5-HT2C/2B receptors. nih.gov For instance, SB 200646A reversed mCPP-induced anxiety and, when given alone, increased active social interaction, which is consistent with an anxiolytic action. nih.gov

These in vivo studies provide compelling evidence for the anxiolytic potential of this compound derivatives, supporting their further investigation for the treatment of anxiety disorders.

Table 4: Anxiolytic Activity of Piperazine Derivatives in Animal Models

Compound/DerivativeAnimal ModelObserved EffectPutative MechanismReference
HBK-14Four-plate test (mice), EPM (rats)Anxiolytic-like properties5-HT1A receptor involvement plos.org
HBK-15Four-plate test (mice), EPM (rats)Anxiolytic-like properties5-HT1A receptor involvement plos.org
2-(Substituted aryl) piperazine-3-phenyl-4(3H)-quinazolinone derivativesEPM and Hole-board test (mice)Significant antianxiety activityNot specified ijpsdronline.com
SB 200646ASocial interaction test (rats)Reversal of mCPP-induced anxiety, increased social interaction5-HT2C/2B receptor blockade nih.gov
Compound 4p and 3oEPM (mice)Anxiolytic effectsDirect 5-HT1A receptor participation, indirect GABAergic involvement nih.gov
Antidepressant Activity

Derivatives of this compound have been the subject of extensive research to evaluate their potential as antidepressant agents. These investigations often employ preclinical models, such as the forced swim test (FST) and the tail suspension test (TST) in rodents, to predict antidepressant-like effects. d-nb.infojcdronline.orgjocpr.comnih.govresearchgate.netd-nb.infothieme-connect.comnih.govnih.govthieme-connect.commdpi.comgoogle.comglobalresearchonline.net

A notable area of investigation involves the synthesis of novel aryl piperazine derivatives that target multiple receptors. For instance, a series of 20 novel aryl piperazine derivatives were designed and synthesized to target both 5-HT1A and sigma-1 receptors. d-nb.infothieme-connect.comthieme-connect.com Among these, compound 27 demonstrated high affinity for both receptors and exhibited significant antidepressant activity in both the FST and TST. d-nb.infothieme-connect.comthieme-connect.com This suggests that dual-target compounds may offer a promising avenue for antidepressant drug development. d-nb.infothieme-connect.comthieme-connect.com

Another study focused on arylamidine derivatives designed as serotonin (5-HT) and norepinephrine (B1679862) (NE) dual reuptake inhibitors. nih.govmdpi.com Compound II-5 from this series was identified as a potent inhibitor of both 5-HT and NE reuptake and showed significant antidepressant activity in the rat tail suspension test. nih.govmdpi.com

Furthermore, research into xanthone (B1684191) derivatives bearing a piperazine moiety has also yielded promising results. Compound HBK-6 , a 3-chloro-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-9H-xanthen-9-one dihydrochloride, demonstrated potent antidepressant-like activity in the FST in mice, with its effect suggested to be mediated through the serotonergic system. researchgate.net Similarly, compounds HBK-14 and HBK-15 also showed antidepressant-like properties in the FST. researchgate.net

The structural modifications of the piperazine ring and the attached substituents play a crucial role in the observed activity. For example, the introduction of a benzhydryl group can enhance lipophilicity, potentially improving blood-brain barrier penetration. In one study, 1-[(2-Chlorophenyl)phenylmethyl]piperazine showed a significant reduction in immobility time in the forced swim test.

The table below summarizes the findings of selected preclinical studies on the antidepressant activity of this compound derivatives.

Compound/DerivativeTest ModelKey Findings
Compound 27 (Aryl piperazine derivative)Forced Swim Test (FST), Tail Suspension Test (TST)Showed marked antidepressant activity. d-nb.infothieme-connect.comthieme-connect.com
Compound II-5 (Arylamidine derivative)Tail Suspension Test (TST)Exhibited potent in vivo antidepressant activity. nih.govmdpi.com
HBK-6 (Xanthone derivative)Forced Swim Test (FST)Reduced immobility time, suggesting antidepressant-like effects. researchgate.net
1-[(2-Chlorophenyl)phenylmethyl]piperazine Forced Swim Test (FST)Significantly reduced immobility time.

It is important to note that while these preclinical findings are promising, further research is necessary to establish the clinical efficacy and safety of these compounds in humans.

Antipsychotic Activity

The therapeutic potential of this compound derivatives extends to the realm of antipsychotic activity. Research in this area often focuses on the interaction of these compounds with dopamine and serotonin receptor systems, which are key targets for antipsychotic drugs.

A series of novel analogs of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo [4,3-a] pyridine-3- (2H)-one hydrochloride, a compound with known psychoactive properties, were synthesized and evaluated for their potential as antipsychotic agents. jocpr.com These compounds were tested for their ability to modulate the behavioral effects induced by ketamine in mice, a model used to screen for antipsychotic potential. jocpr.com The results indicated that pretreatment with these novel neuroleptics blocked the hyperlocomotion caused by ketamine, suggesting a potential antipsychotic effect. jocpr.com

The mechanism of action for the antipsychotic effects of these derivatives is believed to involve their interaction with dopamine receptors. The piperazine moiety is known to influence receptor binding affinity, and some derivatives may act as dopamine reuptake inhibitors. This modulation of the dopaminergic system is a cornerstone of the therapeutic action of many established antipsychotic medications.

Further supporting the potential antipsychotic applications, studies on related piperazine derivatives have shown that structural modifications can lead to compounds with significant activity at dopamine D2 and serotonin 5-HT2A receptors, both of which are important targets for the treatment of psychosis.

The table below presents a summary of key research findings related to the antipsychotic activity of this compound derivatives.

Compound/DerivativeTest ModelKey Findings
Analogs of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo [4,3-a] pyridine-3- (2H)-one hydrochloride Ketamine-induced hyperlocomotion in miceBlocked ketamine-induced hyperlocomotion, indicating potential antipsychotic activity. jocpr.com

These preclinical investigations provide a foundation for the further development of this compound derivatives as potential therapeutic agents for psychotic disorders. However, extensive further research is required to validate these initial findings and to assess the safety and efficacy of these compounds in clinical settings.

Modulation of Psychomotor Activity

In a study investigating the antipsychotic potential of novel analogs of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo [4,3-a] pyridine-3- (2H)-one hydrochloride, the compounds themselves were found to decrease locomotor activity in mice when administered alone. jocpr.com This sedative-like effect is a common characteristic of many antipsychotic drugs. Furthermore, when used as a pretreatment, these derivatives were able to block the hyperlocomotion induced by ketamine, a finding that supports their potential as antipsychotic agents. jocpr.com

Conversely, some derivatives of this compound have been shown to not significantly affect locomotor activity at doses that produce antidepressant-like effects in preclinical models. For example, the xanthone derivative HBK-10 did not influence the locomotor activity of mice at its antidepressant-like doses. researchgate.net Similarly, another study reported that the tested compounds did not impair motor coordination in mice at antidepressant-like doses. researchgate.net This separation of antidepressant-like activity from effects on general motor function is a desirable characteristic for potential antidepressant medications, as it suggests a lower likelihood of motor side effects.

The table below summarizes the observed effects of different this compound derivatives on psychomotor activity.

Compound/DerivativeTest ModelEffect on Psychomotor Activity
Analogs of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo [4,3-a] pyridine-3- (2H)-one hydrochloride Open-field test in miceDecreased locomotor activity when administered alone; blocked ketamine-induced hyperlocomotion. jocpr.com
HBK-10 (Xanthone derivative)Locomotor activity test in miceDid not influence locomotor activity at antidepressant-like doses. researchgate.net

The modulation of psychomotor activity by this compound derivatives appears to be highly dependent on the specific chemical structure of the compound and the dose administered. These findings highlight the importance of careful structure-activity relationship studies in the development of new therapeutic agents from this chemical class.

Research on Seizure Modulatory Effects (e.g., anticonvulsant activity and inactivity for specific derivatives)

The investigation into the seizure modulatory effects of this compound and its derivatives has yielded varied results, with some compounds demonstrating potential anticonvulsant properties while others are inactive. This area of research is critical for identifying new therapeutic agents for epilepsy and for understanding the broader neurological effects of this class of compounds.

One study reported on the synthesis of a series of 1,3,4-trisubstituted-2-pyrazoline derivatives and their evaluation for anticonvulsant activity. nih.gov While this study did not specifically focus on this compound itself, it highlights the interest in nitrogen-containing heterocyclic compounds, including those with piperazine moieties, as potential anticonvulsants.

In contrast, research on 1-(m-Chlorophenyl)piperazine (mCPP), a related compound, has shown that it can induce depressogenic-like behavior in rodents. nih.gov While this study did not directly assess anticonvulsant activity, the observed central nervous system effects underscore the complex pharmacological profile of chlorophenylpiperazine (B10847632) derivatives. nih.gov

The current body of research does not provide a clear and consistent picture of the anticonvulsant potential of this compound and its direct derivatives. The available data is often on related but structurally distinct compounds, making direct comparisons difficult. Further targeted studies are needed to systematically evaluate the anticonvulsant and proconvulsant potential of a range of this compound derivatives to establish clear structure-activity relationships.

Antimicrobial Activities

Antibacterial Efficacy (including against resistant strains like MRSA)

Derivatives of this compound have emerged as a promising class of compounds in the search for new antibacterial agents, with some demonstrating efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Several studies have synthesized and screened various piperazine derivatives for their antibacterial properties. In one such investigation, compounds structurally similar to 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(2-phenylethyl)acetamide exhibited moderate to significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

The development of new antibacterial agents is of paramount importance due to the rising threat of antibiotic resistance. The fact that some this compound derivatives have shown activity against MRSA is particularly noteworthy. This suggests that these compounds may have a mechanism of action that is different from existing antibiotics, making them less susceptible to current resistance mechanisms.

The table below summarizes the antibacterial efficacy of selected this compound derivatives.

Compound/DerivativeTarget BacteriaKey Findings
Structurally similar to 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(2-phenylethyl)acetamide Staphylococcus aureus, Escherichia coliModerate to significant inhibitory effects.

While these initial findings are encouraging, further research is necessary to optimize the antibacterial activity of these compounds, to elucidate their precise mechanisms of action, and to evaluate their potential for clinical development.

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their potential as antifungal agents. The search for new antifungal drugs is driven by the increasing incidence of fungal infections, particularly in immunocompromised individuals, and the emergence of drug-resistant fungal strains.

Research in this area has shown that certain piperazine derivatives exhibit promising antifungal activity against a range of fungal pathogens. While specific studies focusing solely on the antifungal efficacy of this compound are limited, the broader class of piperazine-containing compounds has demonstrated significant potential.

The mechanism of antifungal action for these derivatives is likely to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. The lipophilic nature of many of these compounds may facilitate their entry into fungal cells, where they can exert their effects.

One study that synthesized and screened a variety of piperazine derivatives reported that some of the tested compounds displayed notable antifungal activity. The specific structural features that contribute to the antifungal efficacy of these compounds are an active area of research. It is believed that the nature and position of substituents on the phenyl and piperazine rings can significantly influence the antifungal potency and spectrum of activity.

The table below provides a summary of the antifungal efficacy of selected this compound derivatives.

Compound/DerivativeTarget FungiKey Findings
Various piperazine derivatives Not specifiedSome compounds exhibited notable antifungal activity.

The development of this compound derivatives as antifungal agents is still in its early stages. Further research is needed to identify the most potent compounds, to determine their mechanisms of action, and to evaluate their efficacy and safety in preclinical and clinical studies. The initial findings, however, suggest that this class of compounds represents a valuable starting point for the discovery of new and effective antifungal therapies.

Antiviral Activity

Derivatives of this compound have been investigated for their potential as antiviral agents, particularly against viruses like Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). google.comarabjchem.orgacs.org

In the context of HCV, chlorcyclizine (B1668710) (CCZ), a piperazine derivative, has demonstrated anti-HCV activity both in vitro and in vivo. acs.org Structure-activity relationship (SAR) studies on chlorcyclizine derivatives have led to the optimization of novel compounds with potent anti-HCV effects. Several of these derivatives exhibited EC₅₀ values below 10 nM against HCV infection and showed high selectivity indices. acs.org

Furthermore, research into HIV-1 inhibitors has explored piperazine-containing compounds. arabjchem.orgplos.org For instance, certain piperazine derivatives have been designed as CCR5 antagonists, which can block the entry of HIV into host cells. plos.org One study reported a novel series of piperazine derivatives with one compound showing an IC₅₀ value of 6.29 µM as a CCR5 antagonist and an antiviral IC₅₀ of 0.44 µM. plos.org Another study focused on benzenesulfonamide-containing phenylalanine derivatives with a 2-piperazinone scaffold, which demonstrated significant anti-HIV activity. arabjchem.org

The antiviral potential of piperazine derivatives extends to other viruses as well. Studies have reported activity against adenovirus and human cytomegalovirus (HCMV) at low micromolar concentrations with low cytotoxicity. csic.es

Table 1: Antiviral Activity of Selected this compound Derivatives

Compound/Derivative Class Virus Activity Metric Result Reference
Chlorcyclizine Derivatives Hepatitis C Virus (HCV) EC₅₀ < 10 nM acs.org
Piperazine Derivative (CCR5 Antagonist) Human Immunodeficiency Virus (HIV) IC₅₀ (antiviral) 0.44 µM plos.org
2-Phenylpiperazine Derivatives Adenovirus (HAdV), Human Cytomegalovirus (HCMV) IC₅₀ Low µM concentrations csic.es
Antiparasitic Activity

The piperazine scaffold has a historical basis in antiparasitic chemotherapy, initially introduced as an anthelmintic agent. drugbank.comjetir.org Derivatives of chlorophenylpiperazine have been synthesized and evaluated for their activity against various parasites, including Trichinella spiralis and Plasmodium falciparum. nih.govbiosynth.com

In one study, piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids were synthesized. nih.gov Several of these compounds, including those with a 4-chlorophenylpiperazin-1-yl moiety, exhibited significant in vitro activity against Trichinella spiralis, with some showing higher efficacy than the reference drug albendazole. nih.gov For instance, 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole demonstrated 100% efficacy in this model. nih.gov

Furthermore, 1-(2-Chlorophenyl)piperazine (B141456) itself has been identified as a chloroquine-resistant anti-malarial drug that is thought to inhibit the enzyme dihydropteroate (B1496061) synthase. biosynth.com The development of piperazine-tethered thiazole (B1198619) compounds has also led to the identification of antiplasmodial agents active against chloroquine-resistant strains of P. falciparum. mdpi.com

Table 2: Antiparasitic Activity of Selected this compound Derivatives

Compound/Derivative Parasite Key Finding Reference
2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole Trichinella spiralis 100% efficacy in vitro nih.gov
1-(2-Chlorophenyl)piperazine Plasmodium falciparum Chloroquine-resistant anti-malarial activity biosynth.com

Antineoplastic Investigations

The antineoplastic potential of this compound derivatives has been an active area of research, with studies exploring their efficacy against various cancer cell lines. smolecule.comnih.govnih.gov These investigations often involve the synthesis of novel derivatives and evaluation of their cytotoxic effects. nih.govnih.gov

For example, a series of 1,2,4-triazine (B1199460) derivatives bearing a piperazine amide moiety were synthesized and evaluated for their anticancer activities against MCF-7 breast cancer cells. nih.gov Compounds with 3-chlorophenyl and 4-chlorophenyl substitutions on the piperazine ring were identified as promising antiproliferative agents. nih.gov

Another study focused on benzimidazoles containing a piperazine skeleton at the C-2 position as potential tubulin modulators. nih.gov Derivatives with a 4-chlorophenylpiperazin-1-yl moiety showed cytotoxic activity against glioblastoma (U-87 MG) and breast cancer (MDA-MB-231) cell lines, with some exhibiting lower IC₅₀ values than the control drug albendazole. nih.gov The introduction of a chlorine atom into the benzene (B151609) ring of certain 2-(benzimidazol-2-yl)-3-arylquinoxalines containing an N-methylpiperazine fragment led to the emergence of antitumor activity against the pancreatic cancer cell line PANC-1. nih.gov

Furthermore, preliminary studies on 1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine suggest potential anti-cancer properties, making it a candidate for further investigation in drug development. smolecule.com

Table 3: Antineoplastic Activity of Selected this compound Derivatives

Compound/Derivative Class Cancer Cell Line(s) Key Finding Reference
1,2,4-Triazine derivatives with chlorophenyl substitutions MCF-7 (Breast Cancer) Promising antiproliferative agents nih.gov
Benzimidazole (B57391) derivatives with 4-chlorophenylpiperazin-1-yl moiety U-87 MG (Glioblastoma), MDA-MB-231 (Breast Cancer) Lower IC₅₀ values than albendazole nih.gov
2-(Benzimidazol-2-yl)-3-arylquinoxalines with Cl atom PANC-1 (Pancreatic Cancer) Emergence of antitumor activity nih.gov

Anti-inflammatory Research

The anti-inflammatory potential of piperazine derivatives, including those with a chlorophenyl substituent, has been well-documented. researchgate.nettandfonline.comthieme-connect.com These compounds are investigated for their ability to modulate inflammatory pathways, often by inhibiting key enzymes like cyclooxygenase (COX). jetir.orgjrespharm.com

For instance, a series of piperazine derivatives containing a 1,4-benzodioxan moiety were synthesized and screened for in vivo anti-inflammatory activity. semanticscholar.orgthieme-connect.com A compound with an ortho-substituted methoxy (B1213986) group on the phenylpiperazine ring displayed the most potent anti-inflammatory effect. semanticscholar.org Another study synthesized piperazine substituted indole (B1671886) derivatives and found that most had higher anti-inflammatory activities than aspirin (B1665792) in vitro. jrespharm.com

Research has also explored the anti-inflammatory effects of m-chlorophenylpiperazine (m-CPP) in brain glia cells. nih.gov m-CPP was found to significantly decrease the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide-stimulated microglia and astrocyte cultures, suggesting potential applications in treating neuroinflammatory diseases. nih.gov The incorporation of a chlorophenyl group into hydrazone derivatives has also been shown to influence their anti-inflammatory profiles. mdpi.com

Table 4: Anti-inflammatory Activity of Selected this compound Derivatives

Compound/Derivative Class Model/Target Key Finding Reference
Piperazine derivatives with 1,4-benzodioxan moiety in vivo ear edema Significant anti-inflammatory activity semanticscholar.orgthieme-connect.com
Piperazine substituted indole derivatives in vitro assays Higher activity than aspirin jrespharm.com
m-Chlorophenylpiperazine (m-CPP) Brain glia cells Decreased pro-inflammatory cytokine production nih.gov

Other Emerging Therapeutic Potentials

Beyond the aforementioned activities, derivatives of this compound are being explored for a range of other therapeutic applications. researchgate.netsarpublication.com These include potential uses as antihistaminic, anti-Alzheimer's, antiplatelet aggregation, antidiabetic, and antiarrhythmic agents. researchgate.netresearchgate.net

The piperazine scaffold is a component of several known antihistamines. alazharpharmacy.com For example, 1-[(2-Chlorophenyl)phenylmethyl]piperazine acts as an antagonist at histamine (B1213489) H1 receptors.

In the context of Alzheimer's disease, the piperazine nucleus has been incorporated into compounds designed as potential treatments. researchgate.netacs.org The anti-inflammatory properties of some derivatives, as seen with m-CPP in brain glia cells, could also be relevant to neurodegenerative conditions. nih.gov

The broad pharmacological profile of piperazine derivatives also encompasses potential antiplatelet, antidiabetic, and antiarrhythmic activities, although specific research on this compound in these areas is less detailed in the provided context. researchgate.netresearchgate.netsarpublication.com

Structure-Activity Relationship (SAR) and Structure-Efficacy Relationships

The biological activity of this compound derivatives is intricately linked to their chemical structure. benthamscience.comnih.gov Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the molecule affect its therapeutic efficacy and for designing more potent and selective compounds. benthamscience.comnih.govmdpi.com

For example, in a series of N-substituted piperazinyl-fluoroquinolones investigated as anti-Helicobacter pylori agents, the potency was highly dependent on the substituent at the N-1 position and the structure of the phenethyl unit on the piperazine ring. benthamscience.comnih.gov A ciprofloxacin (B1669076) derivative with a 2-methoxyimino-2-(2-chlorophenyl)ethyl moiety was found to be the most active. benthamscience.comnih.gov

The incorporation of a chlorophenyl group into hydrazone moieties has been shown to influence the pharmacological profiles of these compounds, indicating that such structural modifications can be used to optimize anti-inflammatory potency. mdpi.com

Positional Isomer Effects on Biological Activity

The position of the chlorine atom on the phenyl ring of chlorophenylpiperazine derivatives can have a profound impact on their biological activity. mdpi.comresearchgate.net This positional isomerism (ortho, meta, or para) alters the electronic and steric properties of the molecule, which in turn influences its interaction with biological targets. europa.eu

For instance, in a study of N-phenyl-2-phthalimidoethanesulfonamide derivatives, the ortho-chloro-substituted isomer was found to be a more active anticonvulsant than the meta- or para-isomers. researchgate.net Similarly, in the investigation of new pyrrolidine-2,5-dione-acetamide derivatives, two series of isomers with the chlorine atom at the ortho or meta position of the phenyl ring were synthesized to evaluate the biological effect of this substitution. mdpi.com The benzhydryl moiety in 1-[(2-chlorophenyl)phenylmethyl]piperazine, with its ortho-chlorine substitution, is noted to have distinct physicochemical and biological properties compared to its para- or meta-substituted analogs.

Table 5: List of Compounds Mentioned

Compound Name
This compound
2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole
2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole
1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
1-[(2-Chlorophenyl)phenylmethyl]piperazine
m-Chlorophenylpiperazine (m-CPP)
N-(2-chlorophenyl)-2-phthalimidoethanesulfonamide

Influence of Substituent Nature on Pharmacological Profile

The pharmacological profile of this compound derivatives is significantly modulated by the nature and position of substituents on the arylpiperazine core and any attached moieties. The ortho-chlorine atom on the phenyl ring, in particular, imparts specific steric and electronic properties that differentiate its activity from meta- and para-substituted analogs. These modifications influence the molecule's affinity and selectivity for various biological targets, including serotonin, adrenergic, and dopamine receptors.

Research into a series of coumarin-piperazine derivatives has highlighted the critical role of the substituent on the phenylpiperazine ring. In one study, a derivative featuring a 2-chlorophenylpiperazine moiety linked to a 6-acetyl-7-hydroxy-4-methylcoumarin core via a butoxy linker, specifically 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, demonstrated excellent affinity for the 5-HT1A receptor with a Ki value of 0.57 nM. semanticscholar.org This was comparable to the reference agonist 8-OH-DPAT and slightly more potent than the 3-bromophenyl analog (Ki = 0.78 nM), indicating a favorable influence of the ortho-chloro substituent for this particular target. semanticscholar.org

In another series of indazole-based derivatives, the position of the substituent on the phenyl ring of the arylpiperazine moiety was found to be a determining factor for binding to D2, 5-HT1A, and 5-HT2A receptors. The introduction of a substituent at the ortho position of the phenyl ring was generally the most preferred modification for enhancing binding to the dopamine D2 receptor. tandfonline.com Similarly, for α1-adrenoceptor antagonists, the position of the chloro group on the piperazine phenyl ring has been a key area of study to optimize affinity and selectivity. nih.gov For instance, in a series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione investigated as potential antiplatelet agents targeting α2B-adrenergic receptors, the specific substitution patterns were crucial for activity. researchgate.net

Furthermore, in the development of antagonists for the androgen receptor (AR), the substitution on the arylpiperazine was systematically varied. Derivatives with a 2-chlorophenyl group were synthesized and evaluated. For example, 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2-chlorophenyl)piperazine showed activity in these studies, and its comparison with analogs bearing 2-fluoro or 2-methoxy groups helped to elucidate structure-activity relationships. nih.gov The findings suggested that the type and position of the halogen on the phenyl ring could significantly alter the antagonistic potency and binding affinity for the AR. nih.gov

Table 1: Influence of Phenyl Ring Substitution on Receptor Binding Affinity (Ki in nM)

Compound IDCore StructureArylpiperazine SubstituentTarget ReceptorBinding Affinity (Ki, nM)Reference
76-acetyl-7-(4-(piperazin-1-yl)butoxy)-4-methylchromen-2-one2-Chlorophenyl5-HT1A0.57 semanticscholar.org
46-acetyl-7-(4-(piperazin-1-yl)butoxy)-4-methylchromen-2-one3-Bromophenyl5-HT1A0.78 semanticscholar.org
123-(3-(piperazin-1-yl)propyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione2-Chlorophenyl5-HT1A45.8 mdpi.com
133-(3-(piperazin-1-yl)propyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dioneUnsubstituted Phenyl5-HT1A>1000 mdpi.com
191-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)piperazine2-ChlorophenylAndrogen Receptor (IC50)<3 µM nih.gov
161-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)piperazine2-FluorophenylAndrogen Receptor (IC50)<3 µM nih.gov

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a crucial computational tool in drug discovery, used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For ligands based on the piperazine scaffold, these models typically highlight a central basic amine site, which can form key interactions with acidic amino acid residues in receptor binding pockets, flanked by hydrophobic domains. semanticscholar.orgnih.gov

In the context of designing ligands for aminergic G-protein coupled receptors (GPCRs), such as serotonin and adrenergic receptors, pharmacophore models often consist of several key features: a basic nitrogen atom, aromatic regions, and hydrophobic sites. tandfonline.comnih.gov For instance, a general pharmacophore model for histamine H3 and sigma-1 (σ1) receptor ligands includes a central amine site and two hydrophobic domains. nih.gov Although the piperidine (B6355638) moiety was identified as a more critical element for dual H3/σ1 activity in one study, the replacement of piperidine with piperazine in analogous structures demonstrated the significant impact of this core on the affinity profile, underscoring the utility of pharmacophore models in dissecting structure-activity relationships (SAR). nih.gov

For α1-adrenoceptor antagonists, a three-dimensional pharmacophore model was developed and used to guide the design of new compounds. nih.gov The structure of trazodone (B27368), which contains a meta-chlorophenylpiperazine group, was used as a starting point, and modifications were made to better fit the pharmacophore features. This led to the synthesis of novel derivatives with a pyridazin-3(2H)-one moiety designed to fully occupy all features of the pharmacophore model, including those that interact with the 2-chlorophenylpiperazine portion. nih.gov

Similarly, in the design of multi-target inhibitors for kinases like VEGFR-2, FGFR-1, and BRAF, a receptor-based pharmacophore model was constructed. This model identified key binding features, including interactions with the hinge region, a conserved glutamate-lysine pair, and the DFG motif at the activation loop. researchgate.net Such models are instrumental in the virtual screening of compound libraries to identify new scaffolds, like the benzimidazole-based scaffold that was identified as a promising hit in one such study. researchgate.net The insights from these models guide the rational design of new derivatives, including those incorporating the 2-chlorophenylpiperazine moiety, to optimize interactions with the target's binding site.

Table 2: Key Features in Pharmacophore Models for Piperazine Derivatives

Target ClassKey Pharmacophore FeaturesRole of Arylpiperazine MoietyReference
Histamine H3/Sigma-1 ReceptorsCentral basic amine, two hydrophobic domainsProvides the basic amine and contributes to one of the hydrophobic interactions. nih.gov
α1-AdrenoceptorsBasic nitrogen, aromatic ring, hydrogen bond acceptor/donor, hydrophobic regionsThe 2-chlorophenyl group interacts with a hydrophobic pocket, while the distal nitrogen acts as the basic center. nih.gov
Serotonin 5-HT1A ReceptorsBasic nitrogen, aromatic ring, specific linker lengthForms strong interactions with acidic amino acids (e.g., Asp) in the transmembrane domain. semanticscholar.org semanticscholar.orgtandfonline.com
VEGFR-2 KinaseHydrogen bond donor/acceptor, hydrophobic features, aromatic ringCan be positioned to interact with the hinge region or allosteric pockets. tandfonline.com

Drug Discovery and Lead Optimization Efforts

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs. researchgate.net This has made this compound and its analogs attractive starting points for drug discovery and lead optimization campaigns across various therapeutic areas.

The process of hit-to-lead optimization involves taking an initial "hit" compound, often identified through high-throughput screening, and systematically modifying its structure to improve potency, selectivity, and drug-like properties. For piperazine-based compounds, this often involves exploring different substituents on the aryl ring and modifying the linker or the second substituent on the piperazine nitrogen. For example, in the development of ferulic acid-piperazine derivatives as potential agents for Alzheimer's disease, a lead optimization pathway was designed. acs.org The synthesis of (E)-N-(2-chlorophenyl)-2-(4-(3-(4-hydroxy-3-methoxyphenyl)acryloyl)piperazin-1-yl) acetamide (B32628) (7h) and its analogs allowed researchers to study how different substitutions on the terminal phenyl ring affected cholinesterase inhibition. acs.org

In another example, a hit-to-lead campaign for norovirus inhibitors used the piperazine scaffold to generate a library of diverse derivatives. This effort led to the identification of promising lead compounds for further optimization of potency and cytotoxicity. researchgate.net Similarly, the optimization of renin inhibitors utilized X-ray crystal structure analysis to design (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides, which demonstrated favorable pharmacokinetic and pharmacodynamic profiles.

The versatility of the 2-chlorophenylpiperazine scaffold is further demonstrated in the design of multi-target ligands. For instance, it has been incorporated into molecules designed to act as dual serotonin and dopamine receptor ligands for potential use in treating schizophrenia. tandfonline.com It has also been a key component in the development of α1-adrenoceptor antagonists, where modifications to the linker and terminal heterocyclic group were explored to enhance affinity and selectivity. nih.gov These examples underscore the value of the this compound moiety as a foundational element in the iterative process of drug design and optimization.

Table 3: Examples of Lead Optimization Studies Involving Arylpiperazine Derivatives

Therapeutic TargetInitial Scaffold/Hit FeatureOptimization StrategyResulting Lead FeatureReference
Cholinesterase (for Alzheimer's Disease)Ferulic acid-piperazineSubstitution on the terminal N-phenylacetamide ring (including 2-chloro substitution).Identified compounds with improved AChE inhibition. acs.org
Norovirus RepliconPiperazine scaffoldSynthesis of a library of functionalized piperazine derivatives.Identification of two lead compounds with anti-norovirus activity. researchgate.net
Androgen ReceptorArylpiperazine coreVariation of substituents on the phenyl ring (e.g., 2-chloro, 2-fluoro, 2,3-dichloro) and modification of the linker.Identified derivatives with high antagonistic potency and binding affinity. nih.gov
α1-AdrenoceptorsTrazodone (contains m-chlorophenylpiperazine)Replacement of the triazolopyridine moiety and variation of the alkyl linker length.Novel pyridazinone derivatives with high affinity and selectivity for α1-ARs. nih.gov

Toxicological Profile and Safety Research

Acute and Chronic Toxicity Assessments in Preclinical Models

Preclinical assessments for piperazine-containing compounds often involve evaluating both acute and long-term toxicity in various models to predict potential human health risks. For the broader class of piperazine (B1678402) derivatives, general toxicities have been noted, including the potential for liver enzyme induction at high doses and possible genotoxicity risks associated with chlorophenyl groups, which may warrant validation through Ames testing. vulcanchem.com

The cytotoxic potential of compounds containing the 2-(2-chlorophenyl)piperazine moiety has been evaluated in several cancer cell lines. These studies are crucial for understanding the compound's anti-proliferative effects and its general toxicity to living cells.

In one study, a methanesulfonyl-piperazine derivative incorporating a 2-chlorophenyl group, identified as compound 5b , demonstrated significant antiproliferative activity against the A-549 human lung carcinoma cell line. mdpi.com This compound was among the most potent of the series tested, reducing cell viability to 25.11 ± 2.49%. mdpi.com

Another investigation focused on benzothiazole-piperazine derivatives found that compound 2b , which contains the 2-chlorophenylpiperazine structure, exhibited high activity against the HUH-7 human liver cancer cell line, with a 50% growth inhibition (GI₅₀) concentration of 6.5 µM. tandfonline.com

Conversely, a different study on pyrrolidine-2,5-dione derivatives tested for anticonvulsant activity showed that the compound containing a 2-chlorophenyl group (Compound 6 ) did not produce significant cytotoxic effects on either human liver cancer cells (HepG2) or human neuroblastoma cells (SH-SY5Y) at concentrations up to 10 μM. mdpi.comnih.gov

Table 1: Selected Cytotoxicity Data for this compound Derivatives

Compound IDDerivative ClassCell LineKey FindingReference
5b Methanesulfonyl-piperazineA-549 (Human Lung Carcinoma)Potent antiproliferative activity; Cell viability = 25.11 ± 2.49% mdpi.com
2b Benzothiazole-piperazineHUH-7 (Human Liver Cancer)High cytotoxic activity; GI₅₀ = 6.5 µM tandfonline.com
Compound 6 Pyrrolidine-2,5-dioneHepG2 (Human Liver Cancer)No significant cytotoxic effect up to 10 μM mdpi.comnih.gov
Compound 6 SH-SY5Y (Human Neuroblastoma)No significant cytotoxic effect up to 10 μM mdpi.comnih.gov

Research into organ-specific toxicity helps to identify potential target organs for adverse effects. For piperazine derivatives, the liver and heart are often areas of focus.

Hepatotoxicity: The potential for liver toxicity is a key consideration for many pharmaceutical compounds. In vitro studies on a pyrrolidine-2,5-dione derivative featuring the this compound structure found no significant hepatotoxic effects on HepG2 liver cells at concentrations up to 10 μM. mdpi.comnih.gov However, it is noted that piperazine derivatives as a class may have the potential to cause elevations in liver enzymes, particularly at high doses. vulcanchem.com The antidepressant Trazodone (B27368), which has a related metabolite, m-chlorophenyl piperazine (m-CPP), has been associated with hepatotoxicity, highlighting the need for careful evaluation of this class of compounds. nih.gov

Cardiotoxicity: The cardiovascular system is another potential target for piperazine compounds. Research on structural analogues has indicated a risk of QTc prolongation, a measure of delayed ventricular repolarization, which can be a predictor of cardiac arrhythmias. vulcanchem.com Broader toxicological reviews of piperazine designer drugs suggest they are potentially cardiotoxic, with studies on related compounds demonstrating mechanisms like disruption of Ca²⁺ homeostasis and ATP depletion in cardiac cells. srce.hrresearchgate.net

Table 2: Summary of Organ-Specific Toxicity Research

Toxicity TypeCompound/ClassModel SystemFindingReference
Hepatotoxicity 2-Chlorophenyl-pyrrolidine-2,5-dione derivativeHepG2 CellsNo significant hepatotoxic effect observed up to 10 μM. mdpi.comnih.gov
Hepatotoxicity Piperazine Derivatives (General)Preclinical ModelsMay induce liver enzyme elevation at high doses. vulcanchem.com
Cardiotoxicity Piperazine AnaloguesPreclinical ModelsQTc prolongation observed in analogues. vulcanchem.com
Cardiotoxicity Piperazine Derivatives (General)H9c2 Cardiac MyoblastsPotential for cytotoxicity via ATP depletion and Ca²⁺ disruption. srce.hr

Cytotoxicity Studies

Neurotoxicological Effects and Implications

The neurotoxic potential of this compound is linked to its pharmacological activity. A key finding is its role as an antagonist of the human α₁β₂γ₂ GABAA receptor. nih.gov The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its inhibition can lead to an increase in catecholamine levels, potentially contributing to neurotoxic effects. nih.gov

In a comparative study of 12 piperazine derivatives, the chlorophenylpiperazines were identified as the most potent GABAA receptor antagonists. nih.gov Specifically, 1-(2-chlorophenyl)piperazine (B141456) (2CPP) demonstrated a maximum inhibition of the GABA-evoked ion current of approximately 90% at a concentration of 1 mM, with an IC₂₀ value (the concentration causing 20% inhibition) of 46 μM. nih.gov This antagonistic action represents a significant neurotoxicological mechanism that could underlie adverse central nervous system effects. nih.gov

In contrast, a study focused on a specific 2-chlorophenyl-pyrrolidine-2,5-dione derivative found no significant neurotoxic effects on SH-SY5Y neuroblastoma cells at concentrations up to 10 μM, suggesting that the toxic threshold may vary depending on the specific molecular structure and the experimental model used. mdpi.comnih.gov

Research into Unintended Pharmacological Effects and Adverse Event Potential

Research has uncovered several unintended pharmacological effects of piperazine derivatives, which can inform their potential for adverse events. The primary unintended effect identified for 1-(2-chlorophenyl)piperazine is its potent antagonism of the GABAA receptor, a novel mode of action for this class of compounds that could contribute to toxicity. nih.gov

The broader class of piperazine derivatives, often used recreationally as "designer drugs," is associated with a range of adverse effects stemming from excessive sympathomimetic and serotonergic activity. researchgate.net Reported adverse events for this class include:

Anxiety and confusion researchgate.net

Palpitations and tachycardia srce.hr

Headaches and dizziness researchgate.net

Insomnia the-ltg.org

Nausea and vomiting the-ltg.org

More severe complications like seizures and hyperthermia researchgate.net

The positional isomer, m-CPP, is known to produce effects resembling serotonin (B10506) syndrome, such as anxiety, dizziness, and panic attacks. europa.eu Furthermore, the presence of a chlorophenyl group in the structure of this compound raises a theoretical concern for potential DNA alkylation, suggesting a possible genotoxic risk that would require further investigation. vulcanchem.com

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Identification and Quantification in Research Matrices

Chromatographic methods are essential for separating 2-(2-chlorophenyl)piperazine from complex mixtures, such as synthetic reaction products or biological samples, and for its quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a long capillary column. As the separated compound elutes from the column, it enters a mass spectrometer, which ionizes the molecule and fragments it in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for highly specific identification.

For this compound, the electron ionization (EI) mass spectrum is characterized by specific ion fragments. The molecular ion peak (M+) can be observed, and its fragmentation pattern helps to confirm the structure. Key fragments often arise from the cleavage of the piperazine (B1678402) ring and the loss of the chlorophenyl group. Derivatization, for instance, by acylation, can be employed to improve its chromatographic properties and detection sensitivity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., UV, DAD, ELSD)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including this compound. It is particularly suitable for non-volatile or thermally labile compounds. The separation is based on the compound's partitioning between a stationary phase (the column) and a liquid mobile phase.

Different detectors can be coupled with HPLC for the detection and quantification of this compound:

Ultraviolet (UV) and Diode-Array Detectors (DAD): These are the most common detectors used with HPLC. This compound contains a chromophore (the chlorophenyl group) that absorbs UV light. A DAD detector can scan a range of wavelengths simultaneously, providing a UV spectrum of the eluting peak, which enhances the specificity of identification. The absorbance is directly proportional to the concentration, allowing for accurate quantification.

Evaporative Light Scattering Detector (ELSD): An ELSD can be used as a universal detector for compounds that are less volatile than the mobile phase. It is useful when the compound of interest does not possess a UV-absorbing chromophore.

The choice of column (e.g., C18, C8) and mobile phase composition (e.g., acetonitrile, methanol, water, and various buffers) is optimized to achieve the best separation from potential impurities or other components in the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hybrid technique is a cornerstone in modern analytical chemistry for both qualitative and quantitative analysis. After separation by the LC system, the eluent is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), where molecules are ionized before being detected.

LC-MS offers several advantages for the analysis of this compound:

High Sensitivity: It can detect and quantify the compound at very low concentrations.

High Specificity: The mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a high degree of certainty in identification.

Structural Information: Tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, yielding structural information that further confirms the identity of the compound.

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of newly synthesized or isolated this compound. These techniques probe the molecular structure and provide detailed information about the connectivity of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, Solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would show distinct signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons on the piperazine ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to piece together the structure.

¹³C-NMR (Carbon-13 NMR): This method provides information about the different types of carbon atoms in the molecule. The spectrum for this compound would display unique signals for each carbon atom in the chlorophenyl and piperazine rings, confirming the carbon skeleton of the molecule.

Solid-State NMR: While less common for routine analysis, solid-state NMR can be used to study the structure and dynamics of this compound in its solid form, which can be useful for studying polymorphism.

Table 1: Representative NMR Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. The exact values may vary depending on the solvent and experimental conditions.)

NucleusChemical Shift (δ) Range (ppm)Assignment
¹H~7.0-7.5Aromatic protons (chlorophenyl ring)
¹H~3.0-3.5Aliphatic protons (piperazine ring)
¹³C~120-150Aromatic carbons (chlorophenyl ring)
¹³C~45-55Aliphatic carbons (piperazine ring)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbance or transmittance of IR radiation versus its frequency (or wavenumber).

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to:

N-H stretching: A band in the region of 3200-3500 cm⁻¹ indicating the presence of the secondary amine in the piperazine ring.

C-H stretching: Bands for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

C=C stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N stretching: Bands typically found in the 1000-1350 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹, corresponding to the chloro-substituent.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H Stretch (secondary amine)3200 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1400 - 1600
C-N Stretch1000 - 1350
C-Cl Stretch600 - 800

UV-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the characterization of this compound. This method provides insights into the electronic transitions within the molecule, particularly the π→π* transitions associated with the aromatic chlorophenyl group. walshmedicalmedia.com

A study involving spectroscopic investigation of 1-(2-chlorophenyl)piperazine (B141456) reported the experimental UV-Vis spectrum. researchgate.net The analysis revealed characteristic absorbance maxima, which are crucial for the identification and quantification of the compound in various solvents. The position and intensity of these absorption bands are influenced by the solvent polarity and the specific chromophores present in the molecule.

While specific λmax values for this compound were not detailed in the provided search results, related piperazine derivatives have been analyzed. For instance, in aqueous acid, various piperazines exhibit absorbance maxima, highlighting the utility of UV spectroscopy in their analysis. unodc.org Theoretical studies using Density Functional Theory (DFT) have also been employed to understand the electronic properties and transitions of phenyl-substituted piperazines, including 1-(2-chlorophenyl)piperazine. walshmedicalmedia.com

Table 1: UV-Visible Spectroscopy Data for Related Piperazine Compounds unodc.org

CompoundMaximum Absorbance (nm)
BZP193
2-MeOPP206
3-MeOPP210
4-MeOPP196
TFMPP202

This table showcases UV spectroscopy data for selected piperazines in aqueous acid, demonstrating the typical range of absorbance maxima for this class of compounds.

Mass Spectrometry (Molecular Ion Identification)

Mass spectrometry (MS) is an essential tool for the structural elucidation and identification of this compound by determining its molecular weight and fragmentation pattern. The molecular ion peak (M+) provides direct information about the molecular mass of the compound.

For 1-(2-Chlorophenyl)piperazine, the molecular formula is C₁₀H₁₃ClN₂, resulting in a specific molecular weight. nih.gov In mass spectrometry analysis, this compound would exhibit a characteristic molecular ion peak. For instance, in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a related compound, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), a molecular ion at m/z 196 was observed. chemicalbook.com Similarly, for 1-(4-chlorophenyl)piperazine (B178656) (pCPP), the molecular ion is detected at m/z 214, showing a distinct chlorine isotope pattern. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful technique for analyzing piperazine derivatives. In LC-ESI-QTOF-MS/MS analysis, the protonated molecular ion is often observed. nih.gov For 1-(2-Chlorophenyl)piperazine, the precursor ion in LC-MS analysis has been noted at m/z 197.084. nih.gov High-resolution mass spectrometry (HRMS) is frequently used to verify the molecular ion and confirm the elemental composition of the compound.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring. nih.gov For example, a characteristic ion at m/z 56, corresponding to the C₃H₆N⁺ fragment, is often indicative of the piperazine moiety. nih.gov

Table 2: Mass Spectrometry Data for Chlorophenylpiperazine (B10847632) Isomers

CompoundTechniqueMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
1-(3-Chlorophenyl)piperazine (mCPP)GC-MS196154, 156, 138 chemicalbook.com
1-(4-Chlorophenyl)piperazine (pCPP)GC-MS214172, 137, 56 nih.gov
1-(2-Chlorophenyl)piperazineLC-MS197.084 (precursor)Not specified nih.gov

This interactive table summarizes key mass spectrometry findings for different chlorophenylpiperazine isomers, highlighting the molecular ion and significant fragments observed in research studies.

Purity Assessment and Quality Control in Research Samples

Ensuring the purity of research samples of this compound is critical for the validity and reproducibility of experimental results. Various analytical techniques are employed for purity assessment and quality control.

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of piperazine derivatives. nih.govgoogle.com HPLC methods, often coupled with UV or Diode Array Detection (DAD), can effectively separate the main compound from its impurities. nih.gov For instance, a reversed-phase HPLC method was developed and validated for the determination of aripiprazole (B633) and its impurities, which include piperazine-related compounds. google.com The purity of a sample is typically reported as a percentage, with HPLC analysis of a certified reference material for a related compound showing a purity of over 98.5%. lgcstandards.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for both qualitative and quantitative analysis of piperazine samples, allowing for the separation and identification of various components in a mixture. rsc.org

Common impurities in piperazine synthesis can include starting materials, by-products, and isomers. For example, in the synthesis of 1-(2,3-dichlorophenyl)piperazine, potential impurities identified include 1-(2-chlorophenyl)piperazine and 1-(3-chlorophenyl)piperazine. google.com Purity testing may also involve assessing the presence of common cutting agents if the research context requires it. uts.edu.au For synthesized compounds, purification is often achieved through techniques like column chromatography to reach a purity of 95% or higher. nih.gov

Table 3: Purity Assessment of a Related Piperazine Certified Reference Material lgcstandards.com

ParameterSpecificationResult
Appearanceclear colorless solutionconforms
Identity (HPLC Rt)corresponds to Rt of reference standard (± 0.5 min)conforms
Solution Purity (HPLC)> 98.5 %99.4324%

This table presents the results of a purity analysis for a certified reference material of 1-(3-Chlorophenyl)-piperazine.HCl, demonstrating the parameters and high level of purity achieved.

Validation of Analytical Methods for Research Applications

The validation of analytical methods is a crucial step to ensure that they are reliable, accurate, and suitable for their intended purpose in research applications involving this compound. Method validation establishes the performance characteristics of a procedure. unodc.org

Key validation parameters for analytical methods include linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and selectivity. nih.govmdpi.com

Linearity and Range : This is assessed by analyzing a series of standards at different concentrations. The results are used to construct a calibration curve, and the linearity is typically evaluated by the coefficient of determination (R²). For a rapid LC-MS method for piperazine derivatives, linearity was confirmed with R² values between 0.990 and 0.999. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com

Precision : This is a measure of the agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). lgcstandards.commdpi.com

Accuracy : This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration.

Selectivity : This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

Any modifications to an established analytical method must be validated before being implemented in routine laboratory work to ensure the results remain valid. unodc.org

Table 4: Validation Parameters for an LC-MS Method for Piperazine Derivatives mdpi.com

ParameterDescription
Linearity Confirmed over the calibration range with a determination coefficient (R²) between 0.990 and 0.999.
Selectivity The method was found to be selective for all tested analytes.
Repeatability Assessed by analyzing samples during the same day and on different days, with results expressed as the coefficient of variation (CV).
LOD and LOQ Determined for each analyte to establish the sensitivity of the method.

This interactive table outlines the key parameters that were validated for a new, rapid LC-MS method for the detection of piperazine derivatives, ensuring the reliability of the analytical procedure.

Q & A

Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)piperazine derivatives, and how can reaction conditions be standardized?

The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example:

  • Key steps : Reacting 2-chlorophenyl precursors (e.g., 2-chlorobenzyl chloride) with piperazine under reflux in solvents like ethanol or toluene. Catalysts such as K2_2CO3_3 or triethylamine are often used to facilitate deprotonation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of aryl halide to piperazine) and reaction time (12–24 hours) .

Q. How can analytical methods differentiate this compound from structurally similar analogs?

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) resolves positional isomers (e.g., 2- vs. 3-chlorophenyl derivatives) based on retention times .
  • Spectroscopy : 1H^{1}\text{H}-NMR distinguishes substituent positions via coupling patterns. For instance, the 2-chlorophenyl group shows a characteristic doublet of doublets (δ 7.2–7.4 ppm) due to meta coupling .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., 345.4 [M+H]+^+ for N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)picolinamide) .

Q. What receptor interaction profiles are associated with the this compound scaffold?

The 2-chlorophenyl group enhances binding to serotonin (5-HT1A/2A_{1A/2A}) and dopamine (D2_2) receptors due to its electron-withdrawing nature and spatial orientation. Piperazine’s nitrogen atoms form hydrogen bonds with receptor residues, while substituents (e.g., hydroxypropoxy groups) modulate solubility and bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing chlorine with fluorine or methyl groups) and evaluate receptor binding (radioligand assays) and functional activity (cAMP assays). For example:
    • Chlorine position : 2-chlorophenyl derivatives exhibit higher 5-HT1A_{1A} affinity than 3- or 4-chloro analogs due to better π-π stacking with Phe361 in the receptor .
    • Piperazine modifications : Adding a trifluoroethyl group (as in ) increases metabolic stability but may reduce CNS penetration .

Q. What strategies resolve spectral data contradictions in conformational analysis of this compound derivatives?

  • X-ray crystallography : Determines absolute configuration (e.g., chair conformation of piperazine rings in and ).
  • Dynamic NMR : Detects restricted rotation of the chlorophenyl group at low temperatures (e.g., coalescence temperature analysis for atropisomerism) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict energy minima for substituent orientations, validated against experimental NOESY correlations .

Q. How do metabolic pathways of this compound derivatives influence in vivo efficacy?

  • Phase I metabolism : Cytochrome P450 enzymes (CYP2D6, CYP3A4) oxidize the piperazine ring, forming hydroxylated metabolites. Chlorine substitution slows oxidation rates compared to unsubstituted analogs .
  • Phase II conjugation : Glucuronidation of hydroxyl groups (e.g., hydroxypropoxy in ) enhances excretion but reduces half-life.
  • Mitigation strategies : Introducing electron-withdrawing groups (e.g., trifluoroethyl) or bulky substituents (e.g., pyridinyloxy) blocks metabolic hotspots .

Methodological Recommendations

  • Synthetic optimization : Use Design of Experiments (DoE) to map reaction parameters (temperature, solvent polarity) against yield and purity .
  • Data validation : Cross-reference NMR assignments with HSQC/HMBC experiments to resolve ambiguities in complex derivatives .
  • Biological assays : Employ β-arrestin recruitment assays (e.g., BRET) alongside traditional radioligand binding to assess biased signaling in receptor interactions .

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